![molecular formula C7H11Cl3Si B14203098 Trichloro[(cyclohex-1-en-1-yl)methyl]silane CAS No. 831215-58-8](/img/structure/B14203098.png)
Trichloro[(cyclohex-1-en-1-yl)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro[(cyclohex-1-en-1-yl)methyl]silane is an organosilicon compound characterized by the presence of a trichlorosilyl group attached to a cyclohexenylmethyl moiety. This compound is notable for its reactivity and versatility in various chemical processes, making it a valuable reagent in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloro[(cyclohex-1-en-1-yl)methyl]silane can be synthesized through the hydrosilylation of cyclohex-1-en-1-ylmethanol with trichlorosilane. The reaction typically requires a platinum catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial context, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor equipped with efficient mixing and temperature control systems. The use of high-purity starting materials and catalysts is crucial to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro[(cyclohex-1-en-1-yl)methyl]silane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to produce alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form crosslinked silicon-containing materials.
Common Reagents and Conditions
Hydrolysis: Typically conducted in aqueous media at room temperature.
Alcoholysis: Requires anhydrous conditions and is often performed with methanol or ethanol.
Reduction: Involves the use of sodium or potassium metals under an inert atmosphere.
Major Products Formed
Hydrolysis: Produces silanols and hydrochloric acid.
Alcoholysis: Yields alkoxysilanes and hydrochloric acid.
Reduction: Forms crosslinked silicon-containing polymers and metal chlorides.
Applications De Recherche Scientifique
Trichloro[(cyclohex-1-en-1-yl)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of trichloro[(cyclohex-1-en-1-yl)methyl]silane involves the reactivity of the trichlorosilyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles such as water or alcohols attack the silicon atom, leading to the formation of silanols or alkoxysilanes. The cyclohexenylmethyl moiety provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloromethylsilane: Similar in structure but lacks the cyclohexenylmethyl group.
Dimethyldichlorosilane: Contains two methyl groups instead of the cyclohexenylmethyl group.
Trimethylchlorosilane: Features three methyl groups attached to the silicon atom.
Uniqueness
Trichloro[(cyclohex-1-en-1-yl)methyl]silane is unique due to the presence of the cyclohexenylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity.
Propriétés
Numéro CAS |
831215-58-8 |
|---|---|
Formule moléculaire |
C7H11Cl3Si |
Poids moléculaire |
229.6 g/mol |
Nom IUPAC |
trichloro(cyclohexen-1-ylmethyl)silane |
InChI |
InChI=1S/C7H11Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2 |
Clé InChI |
KFLRVMXLXYXYIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


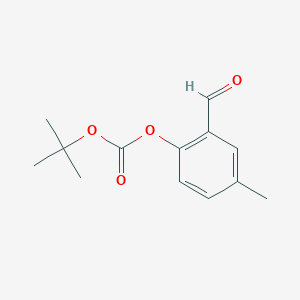
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
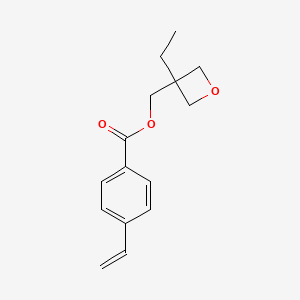
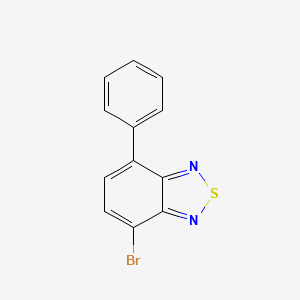
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
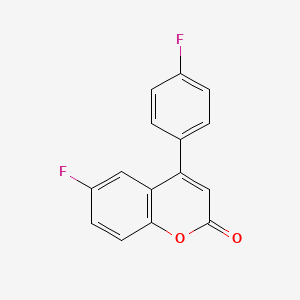
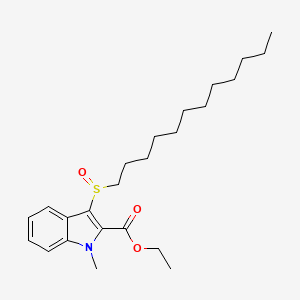
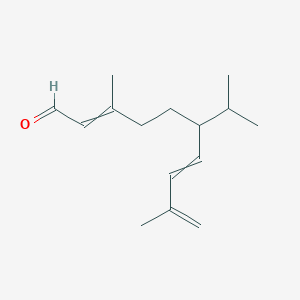
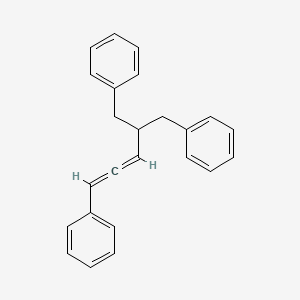
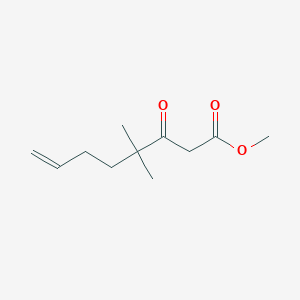

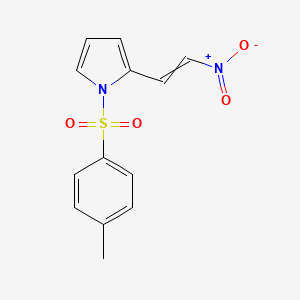
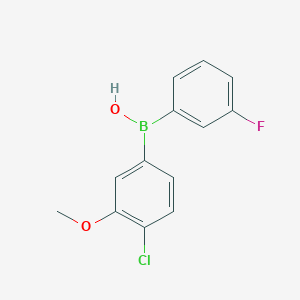
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
